molecular formula C21H32O4 B6176293 5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid CAS No. 2680543-12-6

5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid

Cat. No.: B6176293
CAS No.: 2680543-12-6
M. Wt: 348.5
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Description

5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a carboxylic acid group and a long alkyne chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with an appropriate alkyne derivativeThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,5-dicarboxylic acid, while reduction can produce 5-(hexadec-15-en-1-yloxy)furan-2-carboxylic acid .

Scientific Research Applications

5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(hexadec-15-yn-1-yloxy)furan-2-carboxylic acid involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery applications. Additionally, the furan ring can interact with biological macromolecules, potentially inhibiting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo click chemistry reactions makes it particularly valuable in the synthesis of complex molecules and materials .

Properties

CAS No.

2680543-12-6

Molecular Formula

C21H32O4

Molecular Weight

348.5

Purity

95

Origin of Product

United States

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